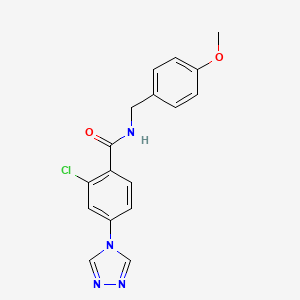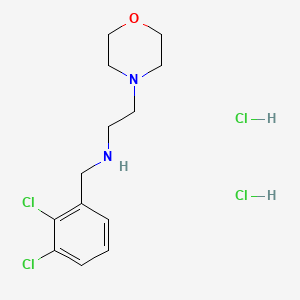
3-chloro-5-ethoxy-4-propoxybenzamide
Overview
Description
3-chloro-5-ethoxy-4-propoxybenzamide, also known as CEPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CEPPB belongs to the class of benzamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-propoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-chloro-5-ethoxy-4-propoxybenzamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phospholipase A2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-5-ethoxy-4-propoxybenzamide has been shown to exhibit various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 3-chloro-5-ethoxy-4-propoxybenzamide can inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines. 3-chloro-5-ethoxy-4-propoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The use of 3-chloro-5-ethoxy-4-propoxybenzamide in lab experiments has several advantages and limitations. One advantage is that 3-chloro-5-ethoxy-4-propoxybenzamide is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that 3-chloro-5-ethoxy-4-propoxybenzamide has been shown to exhibit diverse biological activities, making it a potential candidate for the development of new drugs and agrochemicals.
One limitation of 3-chloro-5-ethoxy-4-propoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that 3-chloro-5-ethoxy-4-propoxybenzamide has not been extensively tested in animal models, which limits its potential applications in medicine and agriculture.
Future Directions
There are several future directions for the study of 3-chloro-5-ethoxy-4-propoxybenzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs and agrochemicals. Another direction is to test the efficacy of 3-chloro-5-ethoxy-4-propoxybenzamide in animal models, which could provide valuable information on its potential applications in medicine and agriculture.
Other future directions include the synthesis of analogs of 3-chloro-5-ethoxy-4-propoxybenzamide, which could exhibit improved biological activities, and the development of new methods for the synthesis and purification of 3-chloro-5-ethoxy-4-propoxybenzamide, which could improve its availability for use in experiments. Overall, the study of 3-chloro-5-ethoxy-4-propoxybenzamide has the potential to lead to the development of new drugs and agrochemicals that could benefit society in various ways.
Scientific Research Applications
3-chloro-5-ethoxy-4-propoxybenzamide has been studied extensively for its potential applications in various scientific fields. In medicine, 3-chloro-5-ethoxy-4-propoxybenzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 3-chloro-5-ethoxy-4-propoxybenzamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 3-chloro-5-ethoxy-4-propoxybenzamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weed species. 3-chloro-5-ethoxy-4-propoxybenzamide has also been studied for its potential use in crop protection, as it has been shown to enhance the resistance of plants to various environmental stresses, such as drought and heat.
properties
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPYLGPKJNTVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B4414792.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414798.png)

![N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414819.png)
![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)
![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)




![ethyl 4-[benzyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4414855.png)
![N-(3-chlorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4414856.png)
![1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B4414858.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414882.png)